molecular formula C13H16N2O B7877540 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole

2-(4-Methylpiperidin-4-yl)benzo[d]oxazole

Cat. No.: B7877540
M. Wt: 216.28 g/mol
InChI Key: VONPCQQZUIUOEJ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-4-yl)benzo[d]oxazole is a heterocyclic compound that features both a piperidine and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole typically involves the formation of the benzoxazole ring followed by the introduction of the piperidine moiety. One common method starts with the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. This is followed by the alkylation of the benzoxazole with 4-methylpiperidine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoquinone derivative, while reduction could produce a fully saturated piperidine-benzoxazole compound .

Scientific Research Applications

2-(4-Methylpiperidin-4-yl)benzo[d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperidin-4-yl)benzo[d]oxazole is unique due to the combination of the benzoxazole and piperidine moieties, which may confer distinct biological activities and chemical properties not found in the individual components or other similar compounds .

Properties

IUPAC Name

2-(4-methylpiperidin-4-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(6-8-14-9-7-13)12-15-10-4-2-3-5-11(10)16-12/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONPCQQZUIUOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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